5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
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Overview
Description
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide typically involves the bromination of a furan derivative followed by amide formation. One common method involves the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with an amine to form the desired amide compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide can be compared with other furan derivatives, such as:
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a furan ring, which may confer different biological activities.
N-(furan-2-ylmethyl) 2-bromo-5-fluorobenzamide: This compound has a benzamide moiety, which may affect its pharmacological properties
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDKNIPPOALKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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